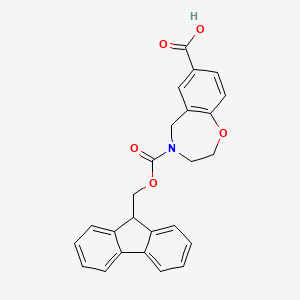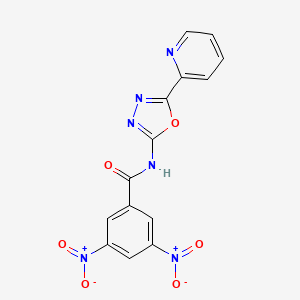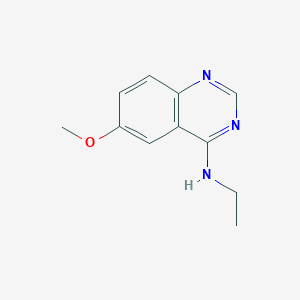![molecular formula C20H21NO4 B2934114 1'-(2-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-64-1](/img/structure/B2934114.png)
1'-(2-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a spirocyclic structure, which is a compound where two rings share a single atom, in this case, the spiro atom is a part of both a dioxane ring and an indolinone ring . The molecule also contains a methoxybenzyl group attached to the spirocyclic structure.
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds can be synthesized through various methods. For instance, 1,3-dioxanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a spirocyclic structure. The presence of the dioxane ring, which is a six-membered ring with two oxygen atoms, and the indolinone ring, which is a six-membered ring with a nitrogen atom and a carbonyl group, would contribute to the complexity of the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The methoxy group could undergo demethylation under acidic conditions. The carbonyl group in the indolinone ring could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as density, color, hardness, melting and boiling points, and electrical conductivity are considered physical properties and can be observed without changing the physical state of the matter .Applications De Recherche Scientifique
Material Sciences: Polycarbonates Synthesis
In material sciences, particularly in the synthesis of polycarbonates, compounds like 1,3-dioxan-2-ones serve as critical intermediates . The compound could potentially be involved in the development of new polycarbonate materials, which are known for their strength and transparency. These materials are widely used in the production of eyewear lenses, digital disks, and in the automotive industry.
Natural Product Research: Stereoselective Synthesis
The compound’s structure suggests it could be useful in natural product research, where 1,3-dioxan-2-ones are often key for the stereoselective synthesis of complex molecules . This application is crucial for the development of pharmaceuticals and biologically active compounds derived from natural sources.
Synthetic Methodology: Intramolecular Cyclizations
In synthetic methodology, the compound could be utilized for intramolecular cyclizations to construct cyclic carbonic acid esters . These reactions are important for creating motifs that can serve as lynchpins for further chemical transformations, leading to a variety of synthetic targets.
Chemical Synthesis: Acetalization Reactions
This compound could play a role in chemical synthesis, particularly in acetalization reactions. Acetals are valuable protecting groups in organic synthesis, and the compound’s structure indicates that it could be involved in forming or breaking acetal bonds under certain conditions .
Organocatalysis: Photo-Aerobic Multicatalysis
Lastly, the compound might find application in organocatalysis, specifically in photo-aerobic multicatalysis processes . Such processes are environmentally friendly and efficient, using light and air to catalyze reactions, which could be beneficial in green chemistry initiatives.
Propriétés
IUPAC Name |
1'-[(2-methoxyphenyl)methyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-7-5-9-16-18(14)21(13-15-8-3-4-10-17(15)23-2)19(22)20(16)24-11-6-12-25-20/h3-5,7-10H,6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTBGVPFLXZDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CC4=CC=CC=C4OC)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide](/img/structure/B2934033.png)


![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2934037.png)


![N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2934042.png)
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934044.png)
![2-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2934045.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)
![2-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2934051.png)
![5-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2934054.png)